Cas no 956728-60-2 (1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid)
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Z237521272
- 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylicacid
- 956728-60-2
- EN300-27169
- STL133219
- 1-(6-ethoxypyridazin-3-yl)-5-methylpyrazole-4-carboxylic acid
- AKOS000139824
- MFCD09040534
- GNB72860
- 855-561-1
- AB00771304-01
- G37222
-
- MDL: MFCD09040534
- Inchi: 1S/C11H12N4O3/c1-3-18-10-5-4-9(13-14-10)15-7(2)8(6-12-15)11(16)17/h4-6H,3H2,1-2H3,(H,16,17)
- InChI Key: LVJCQHONUGHDDT-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=C(N=N1)N1C(C)=C(C(=O)O)C=N1
Computed Properties
- Exact Mass: 248.09094026Da
- Monoisotopic Mass: 248.09094026Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 90.1Ų
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB373895-1 g |
1-(6-Ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid; . |
956728-60-2 | 1 g |
€436.00 | 2023-07-19 | ||
| A2B Chem LLC | AV25937-50mg |
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
956728-60-2 | 95% | 50mg |
$80.00 | 2024-07-18 | |
| A2B Chem LLC | AV25937-100mg |
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
956728-60-2 | 95% | 100mg |
$105.00 | 2024-07-18 | |
| A2B Chem LLC | AV25937-250mg |
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
956728-60-2 | 95% | 250mg |
$132.00 | 2024-07-18 | |
| A2B Chem LLC | AV25937-500mg |
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
956728-60-2 | 95% | 500mg |
$220.00 | 2024-07-18 | |
| A2B Chem LLC | AV25937-1g |
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
956728-60-2 | 95% | 1g |
$305.00 | 2024-07-18 | |
| abcr | AB373895-250mg |
1-(6-Ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid; . |
956728-60-2 | 250mg |
€202.00 | 2025-04-14 | ||
| Ambeed | A1085922-1g |
1-(6-Ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
956728-60-2 | 95% | 1g |
$212.0 | 2024-04-15 | |
| Ambeed | A1085922-5g |
1-(6-Ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
956728-60-2 | 95% | 5g |
$617.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22681-100mg |
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
956728-60-2 | 95% | 100mg |
¥403.0 | 2024-04-15 |
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Suppliers
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 956728-60-2): A Promising Scaffold in Medicinal Chemistry and Drug Discovery
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 956728-60-2) is a structurally complex organic compound that has recently garnered significant attention within the field of medicinal chemistry. This molecule combines the pharmacophoric features of pyridazine and pyrazole scaffolds, which are well-documented in the literature for their ability to modulate diverse biological targets. The ethoxy substitution on the pyridazine ring and the carboxylic acid functionality in the pyrazole core contribute to its unique physicochemical properties, making it a versatile building block for drug development. Recent studies have highlighted its potential as a prodrug precursor and its role in the design of selective kinase inhibitors, particularly in the context of oncology and immunology research.
The pyridazine ring is a six-membered aromatic heterocycle with two nitrogen atoms, known for its ability to form hydrogen bonds and π-π stacking interactions with protein targets. In the case of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, the ethoxy group (–OCH₂CH₃) at the 6-position of the pyridazine ring enhances lipophilicity, which is critical for improving membrane permeability and bioavailability. This feature is particularly relevant in the development of small molecule therapeutics targeting intracellular pathways, such as those involved in cell cycle regulation and apoptosis induction. Recent computational studies using molecular docking simulations have demonstrated that the carboxylic acid group in the pyrazole moiety can form key electrostatic interactions with the catalytic domains of tyrosine kinase receptors, suggesting its utility in the design of ATP-competitive inhibitors.
The pyrazole-4-carboxylic acid functionality in this compound is a well-established motif in medicinal chemistry, often employed in the development of COX-2-selective anti-inflammatory agents and estrogen receptor modulators. The presence of a 5-methyl substituent on the pyrazole ring further modulates the compound’s conformational flexibility, potentially enhancing its binding affinity to target proteins. A 2023 study published in the Journal of Medicinal Chemistry reported that analogs of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid exhibited nanomolar IC₅₀ values against VEGFR2 (vascular endothelial growth factor receptor 2), a key target in anti-angiogenic therapy. These findings underscore the compound’s potential as a lead molecule in the development of targeted cancer therapeutics and vascular disrupting agents.
The synthetic accessibility of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has also been a focus of recent research. A 2024 review in Organic Process Research & Development highlighted the use of transition-metal-catalyzed cross-coupling reactions to construct the pyridazine-pyrazole framework. Specifically, the ethoxy group can be introduced via Williamson ether synthesis, while the carboxylic acid functionality is typically obtained through hydrolysis of corresponding ester intermediates. These synthetic strategies are compatible with scale-up processes, making the compound a viable candidate for preclinical drug development.
Moreover, the biodegradability profile of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has been investigated using in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models. These models suggest that the compound exhibits moderate hepatic metabolism and low potential for P-glycoprotein-mediated efflux, which are favorable properties for oral drug delivery. A 2023 study in Chemical Biology & Drug Design further demonstrated that the compound’s hydrophilic carboxylic acid group enhances its solubility in aqueous environments, a critical factor in overcoming bioavailability challenges associated with lipophilic drug candidates.
In the context of drug repurposing, 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has shown promise in neurodegenerative disease research. A 2024 paper in Neuropharmacology reported that derivatives of this compound exhibited neuroprotective effects in in vitro models of Alzheimer’s disease by modulating beta-amyloid aggregation and microglial activation. These findings highlight the compound’s versatility in targeting multiple pathophysiological pathways, a key advantage in the development of multitarget therapeutics.
The electronic properties of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid also make it a candidate for electrochemical applications. A 2023 study in Advanced Materials explored its use as a redox-active component in organic photovoltaic devices, where its ability to undergo reversible electron transfer reactions was exploited to enhance charge transport efficiency. This application demonstrates the compound’s potential beyond pharmaceutical development, extending into materials science and energy technology.
In conclusion, 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 956728-60-2) represents a multifunctional scaffold with broad implications in drug discovery, materials engineering, and biomedical research. Its structural diversity, synthetic accessibility, and favorable ADMET profile position it as a high-priority molecule for further investigation. As the field of medicinal chemistry continues to evolve, compounds like 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid will undoubtedly play a pivotal role in addressing unmet medical needs and advancing therapeutic innovation.
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